molecular formula C18H20ClF3N6O B2721697 N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(5-(dimethylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1448036-25-6

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(5-(dimethylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2721697
CAS RN: 1448036-25-6
M. Wt: 428.84
InChI Key: WKIDGPJTIAKXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(5-(dimethylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H20ClF3N6O and its molecular weight is 428.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel carboxamide derivatives have been synthesized and shown to possess significant antitubercular and antibacterial activities, with certain derivatives outperforming reference drugs such as Pyrazinamide and Streptomycin. These compounds have been explored for their binding interactions with target enzymes, highlighting their potential as potent antimicrobial agents (Bodige et al., 2020).

Anticancer and Analgesic Agents

Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has shown promising analgesic and anti-inflammatory activities. These compounds have been tested for their cyclooxygenase inhibition capabilities, suggesting their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).

Soluble Epoxide Hydrolase Inhibitors

The discovery of piperidine-4-carboxamide inhibitors for soluble epoxide hydrolase highlights the importance of the triazine heterocycle for potency and selectivity. These inhibitors have shown robust effects on serum biomarkers, indicating their potential for in vivo investigation in various disease models (Thalji et al., 2013).

Metabolism Studies

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has undergone metabolism studies in chronic myelogenous leukemia patients. These studies identified the main metabolic pathways of flumatinib, providing insights into its pharmacokinetics and potential therapeutic applications (Gong et al., 2010).

Glycine Transporter 1 Inhibitor

The identification of potent and orally available glycine transporter 1 inhibitors showcases the development of compounds with favorable pharmacokinetic profiles and increased cerebrospinal fluid concentration of glycine in rats. This research underscores the therapeutic potential of these inhibitors in central nervous system disorders (Yamamoto et al., 2016).

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[5-(dimethylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClF3N6O/c1-26(2)13-10-16(25-23-11-13)27-5-7-28(8-6-27)17(29)24-12-3-4-15(19)14(9-12)18(20,21)22/h3-4,9-11H,5-8H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIDGPJTIAKXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.